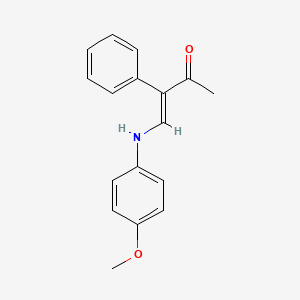

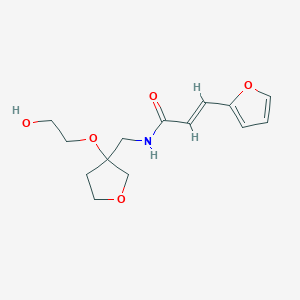

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one typically involves multi-step chemical reactions, starting from basic pyridine and piperidine scaffolds. These processes might include chlorination, Michael addition, and condensation reactions. For instance, microwave-assisted synthesis has been applied to efficiently create related piperidine derivatives, showcasing the versatility of synthesis methods in modifying the piperidine core for various applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through spectroscopic methods and X-ray crystallography. These analyses reveal that the piperidine ring often adopts a chair conformation, contributing to the molecule's overall non-planarity and affecting its reactivity and interaction with biological targets. Crystallographic studies provide detailed insights into the molecular geometry, confirming the presence of intramolecular and intermolecular interactions that stabilize the crystal structure of such compounds (Xue Si-jia, 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds with a piperidine backbone can include nucleophilic substitutions and additions, highlighting the reactive nature of these molecules. The presence of a chloropyridinyl group might influence the electronic properties of the molecule, affecting its reactivity. These compounds often exhibit broad inhibitory activities toward various microorganisms, indicating their potential in developing antimicrobial agents (Fatma et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

- The compound has been used in the synthesis of novel compounds with potential biological activities. For example, synthesis involving piperidine derivatives like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime exhibits broad inhibitory activities toward fungi (Xue Si-jia, 2011).

Biological Activity

- Compounds with structures similar to 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one have shown significant biological activities, such as fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

- Piperidine-containing compounds have been investigated for their antibacterial activity, as seen in studies involving microwave-assisted synthesis of piperidine derivatives (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

- Piperidine derivatives have been explored for their potential as anticancer agents, as evidenced by the discovery and structure-activity relationship studies of apoptosis inducers (Han-Zhong Zhang et al., 2005).

Structural Analysis

- Crystallographic studies have been conducted on various piperidine derivatives to understand their structural and electronic properties, which is crucial in drug design for conditions like epilepsy (Guy Georges et al., 1989).

Propiedades

IUPAC Name |

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O2/c1-2-17(15-7-4-3-5-8-15)20(24)23-13-10-16(11-14-23)25-19-18(21)9-6-12-22-19/h3-9,12,16-17H,2,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUYLOBZSUSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)